molecular formula C9H12N4O2S B11779226 3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11779226
M. Wt: 240.28 g/mol
InChI Key: DVYDDOUWMOINNG-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound featuring a pyridine ring fused to a 1,2,4-thiadiazine dioxide scaffold. Key structural attributes include:

  • Pyrido[2,3-e] fusion: The pyridine nitrogen is positioned at the 2,3-edge, influencing electronic properties and binding interactions.
  • Substituents: A 7-methyl group and a 3-(1-aminoethyl) side chain, which modulate solubility, bioavailability, and target specificity.
  • Tautomerism: The thiadiazine ring exists predominantly in the 4H-tautomeric form in the crystalline state, as confirmed by X-ray studies of analogous compounds .

This compound is of pharmacological interest due to its structural similarity to K(ATP) channel openers (e.g., diazoxide) and AMPA receptor potentiators.

Properties

Molecular Formula

C9H12N4O2S

Molecular Weight

240.28 g/mol

IUPAC Name

1-(7-methyl-1,1-dioxo-4H-pyrido[2,3-e][1,2,4]thiadiazin-3-yl)ethanamine

InChI

InChI=1S/C9H12N4O2S/c1-5-3-7-9(11-4-5)12-8(6(2)10)13-16(7,14)15/h3-4,6H,10H2,1-2H3,(H,11,12,13)

InChI Key

DVYDDOUWMOINNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=NS2(=O)=O)C(C)N)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable sulfonamide derivative, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for regulating the cell cycle and has implications in cancer therapy. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Mechanism of Action
The compound binds to the active site of CDK2, inhibiting its activity. This leads to alterations in cell cycle progression and induction of apoptosis in cancer cells. The presence of the aminoethyl group enhances its interaction with biological targets, facilitating its pharmacological effects .

Biological Studies

Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes that are involved in various cellular processes. Its unique structure allows it to interact with different biological targets effectively. For instance, studies have shown that derivatives of this compound can inhibit enzymes linked to metabolic pathways relevant to cancer progression .

Antimicrobial Properties
In addition to anticancer applications, 3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies .

Material Science Applications

OLED Technology
The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs). Its derivatives are being explored as potential materials for light-emitting layers due to their favorable photophysical characteristics .

Data Table: Summary of Applications

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAnticancer agentInhibits CDK2; cytotoxic to MCF-7 and HCT-116 cells
Biological StudiesEnzyme inhibitionEffective against enzymes involved in cancer metabolism
Antimicrobial ActivityPotential antimicrobial agentActivity against specific bacterial strains
Material ScienceOLED technologyFavorable photophysical properties for light-emitting layers

Case Studies

  • Anticancer Efficacy Study
    A study published in a peer-reviewed journal reported the synthesis of several derivatives of 3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide and their evaluation as CDK inhibitors. The results indicated that modifications at the aminoethyl group significantly enhanced the anticancer activity against various cell lines.
  • Antimicrobial Evaluation
    Another investigation focused on the antimicrobial properties of this compound revealed promising results against Gram-positive bacteria. The study utilized disc diffusion methods to assess the effectiveness of the compound compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues: Pyridine vs. Thiophene/Benzene Isosteres

Thieno[2,3-e]-1,2,4-thiadiazine 1,1-Dioxides
  • Example: 6-Chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 24) . Key Differences: Replaces pyridine with thiophene, enhancing AMPA receptor potentiation. Activity: Enhances cognition in mice at 0.3 mg/kg (oral) via AMPA-mediated noradrenaline release . Comparison: The pyrido[2,3-e] analogue lacks AMPA activity but may target ion channels due to the aminoethyl group.
Benzothiadiazine Dioxides
  • Example: 7-Chloro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide. Key Differences: Benzene ring instead of pyridine. Activity: Classic K(ATP) opener with pancreatic β-cell selectivity .

Pyridothiadiazine Dioxides: Positional Isomerism

Pyrido[4,3-e] vs. Pyrido[2,3-e] Derivatives
Compound Class Key Substituents Biological Activity Selectivity/Potency References
Pyrido[4,3-e]-thiadiazines 3-Alkylamino, 7-chloro K(ATP) opening (pancreatic β-cells) 10–100× more potent than diazoxide
Pyrido[2,3-e]-thiadiazines 3-(1-Aminoethyl), 7-methyl Vascular smooth muscle relaxation Low pancreatic activity, high vascular selectivity
  • Pharmacological Shift : The position of the pyridine nitrogen (4,3-e vs. 2,3-e) dictates tissue selectivity. Pyrido[4,3-e] derivatives target pancreatic K(ATP) channels, whereas pyrido[2,3-e] analogues (e.g., the target compound) exhibit vasorelaxant properties .

Substituent Effects on Activity

Aminoethyl vs. Alkyl/Aryl Groups
  • Analogues with bulkier groups (e.g., 3-(3,3-dimethyl-2-butylamino)) show higher vasorelaxant potency .
  • 7-Methyl Group : Increases metabolic stability compared to 7-chloro derivatives, which are prone to dehalogenation .
Cyclopropyl and Allyl Substituents
  • Cyclopropyl at the 4-position (e.g., in thieno analogues) boosts AMPA potentiation by ~50% compared to ethyl chains .

Antitumor Activity of Thiadiazine Dioxides

  • Heteroaryl-Substituted Analogues : 3-(Pyridin-2-yl)-2H-pyrido[4,3-e]thiadiazine 1,1-dioxide inhibits renal and lung cancer cell lines (IC50: 2–10 μM) .
  • Mechanism : Linked to carbonic anhydrase IX inhibition, a cancer-associated isoform .

Biological Activity

3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide (CAS Number: 1956325-53-3) is a compound belonging to the class of thiadiazines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₉H₁₂N₄O₂S
  • Molecular Weight : 240.28 g/mol
  • Structure : The compound features a pyrido-thiadiazine core that is essential for its biological activity.

Potassium Channel Modulation

Research indicates that derivatives of pyrido[2,3-e][1,2,4]thiadiazine compounds can act as potassium channel openers. Specifically, studies have shown that 3-(alkylamino)pyridothiadiazines exhibit significant potency in modulating K(ATP) channels in pancreatic tissues, suggesting potential applications in diabetes management by influencing insulin secretion pathways .

Selectivity and Efficacy

The compound has been reported to be more selective for pancreatic tissues compared to vascular tissues. This selectivity is crucial for minimizing side effects associated with vascular smooth muscle relaxation while enhancing insulin release from pancreatic beta cells. The pharmacological effects were evaluated against diazoxide, a known potassium channel opener, demonstrating superior efficacy in certain derivatives .

Structure-Activity Relationships (SAR)

The SAR analysis of 3-(1-aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide reveals that modifications at the nitrogen and sulfur atoms significantly influence biological activity. The presence of the aminoethyl group enhances receptor binding affinity and selectivity for pancreatic K(ATP) channels. The following table summarizes key findings related to structural modifications and their impacts on activity:

Modification TypeEffect on ActivityReference
Alkyl SubstitutionIncreased potency as K(ATP) opener
Amino GroupEnhanced selectivity for pancreatic tissue
Aromatic RingStability and reduced toxicity

Antimicrobial Activity

In addition to its effects on potassium channels, recent studies have explored the antimicrobial properties of thiadiazole derivatives. Compounds similar to 3-(1-aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine have shown significant antimicrobial activity against various strains including E. coli and Candida albicans. For instance, a synthesized derivative demonstrated an inhibition zone of 21 mm against E. coli, indicating promising potential as an antimicrobial agent .

Clinical Implications

The modulation of K(ATP) channels by this compound may offer therapeutic avenues in treating conditions such as type 2 diabetes mellitus by enhancing insulin secretion while potentially providing antimicrobial benefits. Further clinical studies are required to validate these findings and explore dosage optimization.

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